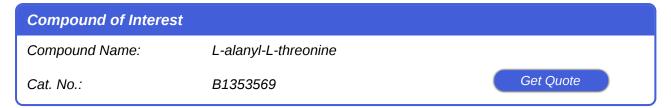


Comparative Analysis of L-alanyl-L-threonine from Different Suppliers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **L-alanyl-L-threonine** sourced from three different suppliers: Supplier A (VitraChem), Supplier B (AxonBio), and Supplier C (ZenithPeptides). The following sections detail the purity, stability, and biological activity of the dipeptide from each supplier, supported by experimental data and detailed protocols. This information is intended to assist researchers in making informed decisions for their specific applications.

Data Summary

The performance of **L-alanyl-L-threonine** from each supplier was evaluated based on purity, stability under stress conditions, and biological activity in a cell-based assay. All quantitative data are summarized in the table below.



Parameter	Supplier A (VitraChem)	Supplier B (AxonBio)	Supplier C (ZenithPeptides)
Purity (HPLC, %)	99.5 ± 0.2	98.8 ± 0.4	99.1 ± 0.3
Major Impurity (%)	0.3 (Unidentified)	0.9 (L-Alanine)	0.6 (Cyclized dipeptide)
Stability (40°C, 14 days, % remaining)	98.2 ± 0.5	95.1 ± 0.8	97.5 ± 0.6
Biological Activity (EC50, μΜ)	15.2 ± 1.1	18.5 ± 1.5	16.1 ± 1.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

The purity of **L-alanyl-L-threonine** from each supplier was determined using a reverse-phase HPLC method.

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 μm.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 0-2 min, 5% B; 2-20 min, 5-30% B; 20-22 min, 30-95% B; 22-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.



• Detection Wavelength: 214 nm.

Injection Volume: 10 μL.

 Sample Preparation: L-alanyl-L-threonine was dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

Stability Assessment

The stability of the dipeptide was evaluated under accelerated degradation conditions.

- Procedure: A 1 mg/mL solution of L-alanyl-L-threonine from each supplier was prepared in a phosphate-buffered saline (PBS, pH 7.4). The solutions were stored in sealed vials at 40°C.
- Time Points: Samples were taken at day 0 and day 14.
- Analysis: The concentration of the remaining L-alanyl-L-threonine at each time point was determined using the HPLC method described above. The percentage of remaining dipeptide was calculated relative to the initial concentration at day 0.

Biological Activity Assay: mTORC1 Activation in HEK293T Cells

The biological activity of **L-alanyl-L-threonine** was assessed by its ability to activate the mTORC1 signaling pathway, a known pathway influenced by amino acids.[1][2] The phosphorylation of the downstream target p70S6K was measured as a readout of mTORC1 activation.

- Cell Line: Human Embryonic Kidney (HEK293T) cells.
- Cell Culture: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.
- Assay Protocol:
 - Cells were seeded in 12-well plates and grown to 80-90% confluency.

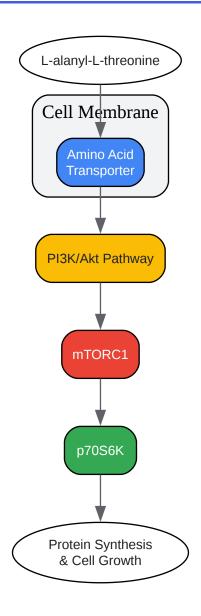


- The growth medium was replaced with amino acid-free DMEM for 2 hours to induce amino acid starvation.
- \circ Cells were then treated with varying concentrations of **L-alanyl-L-threonine** (0.1 μ M to 100 μ M) from each supplier for 1 hour.
- Following treatment, cells were lysed, and protein concentration was determined using a BCA assay.
- Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.
- Western blotting was performed using primary antibodies against phospho-p70S6K
 (Thr389) and total p70S6K.
- Blots were imaged using a chemiluminescence detection system, and band intensities were quantified.
- Data Analysis: The ratio of phosphorylated p70S6K to total p70S6K was calculated for each concentration. The data were fitted to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Visualizations Signaling Pathway

The following diagram illustrates the simplified mTORC1 signaling pathway activated by amino acids like **L-alanyl-L-threonine**.





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Caption: Simplified mTORC1 signaling pathway activated by L-alanyl-L-threonine.

Experimental Workflow

The workflow for the HPLC-based purity analysis is depicted below.



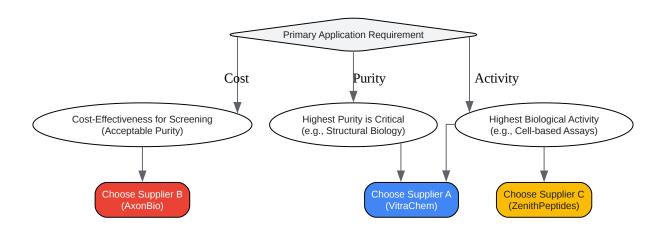
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Caption: Experimental workflow for HPLC purity analysis of L-alanyl-L-threonine.

Supplier Selection Logic

The following diagram outlines the logical considerations for selecting a supplier based on experimental needs.



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Caption: Logical workflow for selecting a supplier based on application requirements.

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References

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